molecular formula C11H15N B3120744 2-(3-Methylbut-2-en-1-yl)aniline CAS No. 27125-61-7

2-(3-Methylbut-2-en-1-yl)aniline

Cat. No.: B3120744
CAS No.: 27125-61-7
M. Wt: 161.24 g/mol
InChI Key: DMVUULHZNYSEHE-UHFFFAOYSA-N
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Description

2-(3-Methylbut-2-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methylbutenyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbut-2-en-1-yl)aniline typically involves the alkylation of aniline with 3-methylbut-2-en-1-yl halides. The reaction is carried out in the presence of a base such as potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated in a steel reactor at elevated temperatures (around 300°C) to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylbut-2-en-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-2-en-1-yl)aniline involves its interaction with various molecular targets. In polymer science, the compound acts as a monomer that undergoes polymerization to form conductive polymers. The presence of the methylbutenyl group influences the electronic properties of the resulting polymer, enhancing its conductivity and stability . In sensor applications, the compound’s derivatives interact with target analytes, leading to measurable changes in electrical properties .

Comparison with Similar Compounds

  • 2-(1-Methylbut-2-en-1-yl)aniline
  • 2-(2-Methylbut-2-en-1-yl)aniline
  • 2-(3-Methylbut-1-en-1-yl)aniline

Comparison: 2-(3-Methylbut-2-en-1-yl)aniline is unique due to the specific position of the methylbutenyl group, which significantly influences its chemical reactivity and physical properties. Compared to its similar compounds, it exhibits higher solubility in organic solvents and enhanced sensitivity in sensor applications .

Properties

IUPAC Name

2-(3-methylbut-2-enyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-7H,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVUULHZNYSEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC=CC=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498241
Record name 2-(3-Methylbut-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27125-61-7
Record name 2-(3-Methylbut-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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